molecular formula C54H65ClN9O9+ B13434734 MC-Val-Cit-PAB-duocarmycin chloride

MC-Val-Cit-PAB-duocarmycin chloride

Cat. No.: B13434734
M. Wt: 1019.6 g/mol
InChI Key: XPOJSPASJJBTCF-MUYWJSLASA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MC-Val-Cit-PAB-duocarmycin chloride is a compound used in the development of antibody-drug conjugates (ADCs). It combines the potent antitumor activity of duocarmycin, a DNA minor groove binding alkylating agent, with a linker that facilitates targeted drug delivery. This compound is particularly valuable in cancer research and therapy due to its ability to selectively target and kill cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Val-Cit-PAB-duocarmycin chloride involves multiple steps:

    Synthesis of the Linker: The linker, MC-Val-Cit-PAB, is synthesized using a series of peptide coupling reactions. The valine-citrulline dipeptide is coupled with p-aminobenzyl alcohol (PAB) to form the linker.

    Attachment of Duocarmycin: Duocarmycin is then attached to the linker through a carbamate linkage, forming the final conjugate. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Formation of the Chloride Salt: The final product is converted to its chloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

MC-Val-Cit-PAB-duocarmycin chloride undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

MC-Val-Cit-PAB-duocarmycin chloride has several scientific research applications:

Mechanism of Action

MC-Val-Cit-PAB-duocarmycin chloride exerts its effects through the following mechanism:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MC-Val-Cit-PAB-duocarmycin chloride is unique due to its use of duocarmycin, which has a distinct mechanism of action compared to other cytotoxic agents. Duocarmycin’s ability to bind to the minor groove of DNA and cause alkylation makes it particularly effective in targeting and killing cancer cells .

Biological Activity

MC-Val-Cit-PAB-duocarmycin chloride is a sophisticated compound utilized primarily in cancer therapy, particularly as part of antibody-drug conjugates (ADCs). This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Overview of this compound

Chemical Structure and Properties

  • Molecular Formula : C₅₄H₆₅ClN₉O₉
  • Molecular Weight : 1055.05 g/mol
  • CAS Number : 2055896-98-3

This compound combines the potent antitumor properties of duocarmycin, a DNA minor groove-binding alkylating agent, with a specific linker (MC-Val-Cit-PAB) designed to enhance selectivity for cancer cells while minimizing damage to normal tissues .

The biological activity of this compound is primarily attributed to its duocarmycin component, which acts through the following mechanisms:

  • DNA Alkylation : The compound forms covalent bonds with DNA, leading to alkylation that disrupts DNA replication and transcription.
  • Induction of Apoptosis : By interfering with cellular replication, it triggers programmed cell death (apoptosis) in malignant cells .
  • Selective Targeting : The linker component allows for targeted delivery of the cytotoxic agent specifically to tumor cells, enhancing therapeutic efficacy and reducing side effects associated with traditional chemotherapy .

In Vitro Studies

A series of in vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. For instance, IC₅₀ values (the concentration required to inhibit 50% of cell growth) have been reported as follows:

CompoundIC₅₀ (nM)
DSA0.05
DUMA0.3
DUMB21.5
DUMB13.0
DUMC220
DUMC140

These results indicate that duocarmycin analogs exhibit potent cytotoxicity, underscoring their potential as effective therapeutic agents .

In Vivo Studies

In vivo experiments involving xenograft mouse models have shown that this compound significantly inhibits tumor growth. For example:

  • A study reported a tumor regression at a single dose of 3 mg/kg in human lymphoma tumor xenografts using an ADC containing this compound .
  • Stability studies in rodent serum indicated that the linker’s design enhances the pharmacokinetics and therapeutic index compared to traditional ADCs .

Synthesis and Development

The synthesis of this compound involves several key steps that require precision and complexity. The process typically includes:

  • Linker Synthesis : The MC-Val-Cit linker is synthesized to ensure stability and effective drug release.
  • Conjugation with Duocarmycin : The linker is then conjugated with duocarmycin through a bioreversible linkage, enhancing its specificity for cancer cells .

The development of this compound reflects ongoing advancements in linker chemistry aimed at improving the efficacy and safety profiles of ADCs.

Properties

Molecular Formula

C54H65ClN9O9+

Molecular Weight

1019.6 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[2-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]oxy]ethyl]-dimethylazanium

InChI

InChI=1S/C54H64ClN9O9/c1-33(2)50(61-46(66)14-6-5-9-24-62-47(67)21-22-48(62)68)52(70)60-42(13-10-23-57-54(56)72)51(69)58-37-17-15-34(16-18-37)32-64(3,4)25-26-73-38-19-20-41-35(27-38)28-43(59-41)53(71)63-31-36(30-55)49-40-12-8-7-11-39(40)45(65)29-44(49)63/h7-8,11-12,15-22,27-29,33,36,42,50H,5-6,9-10,13-14,23-26,30-32H2,1-4H3,(H7-,56,57,58,59,60,61,65,66,69,70,71,72)/p+1/t36-,42+,50+/m1/s1

InChI Key

XPOJSPASJJBTCF-MUYWJSLASA-O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.